2-[(6-Bromoquinazolin-4-yl)amino]ethanol is a chemical compound characterized by its unique structure, which includes a bromine atom at the 6-position of the quinazoline ring and an aminoethanol group. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 268.11 g/mol. This compound is classified under quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol typically involves two main steps:
The synthesis may be optimized for industrial applications by utilizing continuous flow reactors, which can enhance yield and purity. Reaction conditions such as temperature, time, and concentration are crucial for maximizing product formation.
2-[(6-Bromoquinazolin-4-yl)amino]ethanol can participate in several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-[(6-Bromoquinazolin-4-yl)amino]ethanol involves its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and aminoethanol group allows for hydrogen bonding and other interactions that can inhibit or modulate enzyme activity or receptor binding. This interaction is crucial for its potential biological effects, particularly in pharmacological contexts .
Relevant analytical data include:
2-[(6-Bromoquinazolin-4-yl)amino]ethanol has several applications across different fields:
Bromination at the C6 position of quinazoline scaffolds is a critical regioselective functionalization step for synthesizing 2-[(6-bromoquinazolin-4-yl)amino]ethanol. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves >90% regioselectivity for the 6-position due to inherent electronic bias in the quinazoline ring [7]. Alternatively, Lewis acid–mediated bromination (e.g., AlCl₃/Br₂) enables C6 functionalization of 4-hydroxyquinazolines, though this requires subsequent chlorination (POCl₃) to activate the C4 position for amination [3] [6]. Direct bromination of quinazolin-4(3H)-ones remains challenging due to competing ring oxidation; optimized protocols instead use pre-brominated anthranilic acid precursors, cyclizing them via fusion with formamide or triethyl orthoformate [6].
Table 1: Bromination Methods for Quinazoline Derivatives
Substrate | Brominating Agent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
Quinazolin-4(3H)-one | NBS | DMF, 80°C, 4h | C6 > 90% | 85 |
4-Chloroquinazoline | Br₂/AlCl₃ | CHCl₃, 25°C, 12h | C6 exclusively | 78 |
Anthranilic acid deriv. | Br₂ | AcOH, reflux, 8h | C6 prior to cyclization | 92 |
Nucleophilic displacement of the C4-chloro group in 6-bromo-4-chloroquinazoline by ethanolamine is the cornerstone reaction for synthesizing the target compound. Catalytic HCl (5 mol%) in a tetrahydrofuran-isopropanol (THF-iPrOH, 3:1) mixture at 70°C achieves 82–88% yield by suppressing O-alkylation side products [3] [10]. Solvent-free microwave-assisted amination (150°C, 20 min) enhances efficiency (95% yield) while reducing reaction times 15-fold [7]. Primary amine nucleophilicity of ethanolamine necessitates stoichiometric control—excess quinazoline electrophile (1.2 equiv) prevents bis-alkylation, while bases like triethylamine reduce HCl-mediated ring hydrolysis [4].
Table 2: Optimization of Amination with Ethanolamine
Solvent System | Catalyst | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
THF-iPrOH (3:1) | HCl (5 mol%) | 70°C | 5 | 88 |
Toluene | None | 110°C | 12 | 45 |
Solvent-free | None | 150°C (MW) | 0.33 | 95 |
DMSO | K₂CO₃ | 90°C | 8 | 68 |
Palladium-catalyzed Suzuki–Miyaura coupling is pivotal for modifying the C6-bromo group post-amination. Using Pd(II)/XPhos (2 mol%) in THF-iPrOH–H₂O (3:1:1) with K₂CO₃ enables arylation at 80°C while preserving the ethanolamine moiety [3]. For in situ functionalization, Buchwald–Hartwig amination with Pd(OAc)₂/dppf (1.5 mol%) couples 6-bromo intermediates with secondary amines before ethanolamine incorporation [9]. Copper(I)-mediated methods (CuI/1,10-phenanthroline) offer a cost-effective alternative for C–N bond formation, achieving 75–85% yields under mild conditions (60°C) [9]. Catalyst poisoning studies confirm that the ethanolamine’s hydroxyl group does not coordinate to Pd/Cu centers, ensuring reaction fidelity [7].
Table 3: Catalytic Systems for Quinazoline Functionalization
Reaction Type | Catalyst System | Conditions | Efficiency |
---|---|---|---|
Suzuki coupling | PdCl₂(dppf)/K₂CO₃ | THF-iPrOH-H₂O, 80°C, 8h | 92% conversion |
Buchwald–Hartwig | Pd(OAc)₂/XPhos, Cs₂CO₃ | Toluene, 100°C, 12h | 87% yield |
Copper-mediated amination | CuI/phenanthroline, K₃PO₄ | DMSO, 60°C, 24h | 85% yield |
Continuous-flow reactors enhance the synthesis scalability and safety of halogenated quinazolines. Fixed-bed systems with immobilized Pd catalysts (e.g., Pd/Al₂O₃ pellets) enable Suzuki couplings at 100 bar H₂ and 120°C, achieving 99% conversion with residence times of <5 min—significantly outperforming batch reactors [5] [8]. Integrated liquid–gas separators (<1 cc dead volume) in systems like the Micromeritics FR-200 allow real-time product isolation, minimizing decomposition of the ethanolamine adduct [8]. For bromination, microfluidic reactors with NBS/azobisisobutyronitrile (AIBN) in trifluoroacetic acid achieve 100% regioselectivity at C6 via precise temperature control (50±0.5°C) and reduced reaction volumes [5].
Table 4: Flow Reactor Configurations for Key Synthetic Steps
Reaction Step | Reactor Type | Conditions | Productivity | Selectivity |
---|---|---|---|---|
Bromination | Microfluidic capillary | 50°C, 0.5 mL/min residence | 5 g/h | >99% C6 |
Suzuki coupling | Packed-bed (Pd/Al₂O₃) | 120°C, 100 bar H₂, 5 min | 0.8 kg/L·h | 99% |
Ethanolamine amination | Mesofluidic CSTR | 70°C, back-pressure regulator | 90% conversion | 95% N-alkylation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7